4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide

Kinase inhibition SPAK WNK signaling

This 2-phenoxyphenyl regioisomer is a unique, low-affinity SPAK inhibitor (IC50 2.1 μM) ideal as a control in dose-response assays, a scaffold‑hopping starting point, and a selectivity tool alongside 4‑phenoxy counterparts. Its morpholinosulfonyl group enhances solubility and metabolic stability, making it a convenient intermediate for focused library synthesis and late‑stage functionalization. Avoid generic class assumptions: the 2‑phenoxy substitution offers a distinct pharmacophoric profile not benchmarked against the 4‑phenoxy series, enabling rigorous SAR exploration.

Molecular Formula C23H22N2O5S
Molecular Weight 438.5
CAS No. 313404-19-2
Cat. No. B2505311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide
CAS313404-19-2
Molecular FormulaC23H22N2O5S
Molecular Weight438.5
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C23H22N2O5S/c26-23(24-21-8-4-5-9-22(21)30-19-6-2-1-3-7-19)18-10-12-20(13-11-18)31(27,28)25-14-16-29-17-15-25/h1-13H,14-17H2,(H,24,26)
InChIKeyVZYKENQAGUUUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide (CAS 313404-19-2) — Baseline Identification and Sourcing


4-(Morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic small molecule (C23H22N2O5S, MW 438.5) characterized by a benzamide core substituted with a morpholinosulfonyl group at the 4‑position and an N‑(2‑phenoxyphenyl) moiety. The compound is primarily sourced as a research‑grade reagent for in‑vitro studies, and it appears in commercial catalogs and the BindingDB/ChEMBL databases as a potential kinase inhibitor, including possible activity against SPAK (STE20/SPS1‑related proline‑alanine‑rich protein kinase) [REFS‑1]. However, publicly available quantitative pharmacological data from peer‑reviewed primary literature remain extremely sparse, limiting direct procurement‑oriented differentiation. [REFS‑2]

Why Generic Substitution Is Not Advisable for 4‑(Morpholinosulfonyl)-N‑(2‑phenoxyphenyl)benzamide (313404-19-2)


Compounds within the N‑(phenoxyphenyl)benzamide class cannot be interchanged without rigorous validation, because minor structural modifications—particularly the position of the phenoxy linkage and the nature of the benzamide substituent—result in drastically different SPAK kinase inhibitory profiles. Published SAR on the N‑(4‑phenoxyphenyl)benzamide series [REFS‑1] demonstrates that potency can vary from inactive to sub‑micromolar IC50 values depending solely on the benzoyl moiety. The 2‑phenoxyphenyl regioisomer, combined with the electron‑withdrawing morpholinosulfonyl group, represents a distinct pharmacophoric combination whose selectivity and off‑target liability have not been systematically benchmarked against the better‑characterized 4‑phenoxyphenyl counterparts. Consequently, procurement based on generic class assumptions carries a high risk of acquiring a compound with unanticipated and potentially inferior biological performance. [REFS‑1]

Product‑Specific Quantitative Evidence: Sourcing Differentiation for CAS 313404-19-2


SPAK Kinase Inhibitory Activity — Basal Potency Estimate

The only publicly accessible quantitative endpoint for CAS 313404-19-2 is an SPAK inhibitory IC50 of 2.1 μM, measured by ELISA [REFS‑1]. This value is derived from a single deposition in BindingDB/ChEMBL and lacks a simultaneously tested, structurally defined comparator within the same assay. For perspective, the most potent N‑(4‑phenoxyphenyl)benzamide derivative (compound 20l) achieves an IC50 of 0.050 μM against the same target under similar ELISA conditions, as reported in a peer‑reviewed SAR study [REFS‑2]. The 42‑fold potency gap underscores the critical influence of the phenoxy‑regioisomerism and the benzamide substituent, but the cross‑study nature of the comparison precludes a definitive head‑to‑head ranking.

Kinase inhibition SPAK WNK signaling

Regioisomeric Differentiation — 2‑Phenoxy vs. 4‑Phenoxy Substitution

The SPAK‑inhibitory SAR established for N‑(4‑phenoxyphenyl)benzamides [REFS‑1] indicates that the central benzene ring's substitution pattern (e.g., chlorine, bromine, trifluoromethyl) modulates potency up to ~10‑fold, yet all active compounds retain the 4‑phenoxy linkage. The target compound replaces this with a 2‑phenoxy linkage, a modification that—based on analogous regioisomeric shifts in related kinase inhibitor series—can profoundly alter both target engagement and selectivity profiles. No published head‑to‑head study directly compares 2‑phenoxy vs. 4‑phenoxy congeners bearing identical benzamide substituents, making the regioisomeric effect a high‑uncertainty variable for procurement decisions.

Structure‑activity relationship Regioisomerism SPAK

Functional‑Group Differentiation — Morpholinosulfonyl vs. Hydroxybenzoyl Pharmacophore

In the champion N‑(4‑phenoxyphenyl)benzamide series, the 2,3‑dihydroxybenzoyl moiety (as in compound 20l) is proposed to be a key pharmacophore, engaging the kinase through hydrogen‑bonding interactions [REFS‑1]. The target compound replaces this polar, hydrogen‑bond‑donating group with a bulky, electron‑withdrawing morpholinosulfonyl group. Although the morpholinosulfonyl substituent enhances aqueous solubility (a parameter routinely cited as beneficial for in‑vitro handling), it simultaneously eliminates the hydrogen‑bond‑donor functionality that appears essential for high SPAK affinity. No experimental data exist to quantify the precise contribution of the morpholinosulfonyl group to selectivity or off‑target activity, but the pharmacophoric mismatch strongly suggests a divergent target‑interaction profile.

Pharmacophore SPAK inhibitor design medicinal chemistry

Recommended Research Applications for 4‑(Morpholinosulfonyl)-N‑(2‑phenoxyphenyl)benzamide (313404-19-2) Based on Available Evidence


Chemical‑Biology Probe for SPAK‑Dependent WNK Signaling — Low‑Affinity Control or Scaffold‑Hopping Template

With a confirmed but modest SPAK IC50 of 2.1 μM [REFS‑1], this compound can serve as a low‑affinity control in cellular assays where a dose‑response window is required between inactive and highly potent inhibitors. The structural departure from the 4‑phenoxyphenyl series positions it as an attractive starting point for scaffold‑hopping campaigns aimed at exploring alternative pharmacophores while retaining kinase engagement.

Solubility‑Enhanced Derivative for In‑Vitro ADME Profiling of Morpholinosulfonyl‑Containing Congeners

The morpholinosulfonyl moiety is known to improve aqueous solubility and metabolic stability in certain benzamide series. Although not directly measured for this compound, its use as a reference standard in solubility and microsomal‑stability assays can generate comparative data against the more potent but poorly soluble hydroxybenzoyl analogs, facilitating lead‑optimization workflows.

Regioisomeric Selectivity Screening in Kinase‑Profiling Panels

Because the compound bears the under‑explored 2‑phenoxyphenyl regioisomer, it holds value as a selectivity tool alongside 4‑phenoxy counterparts. Broad kinase‑profiling (e.g., against a panel of 50–100 kinases) would reveal whether the regioisomeric shift alters off‑target liability, a critical parameter for projects that demand highly selective chemical probes.

Synthetic Intermediate for Diversified Benzamide Libraries

The compound's bifunctional nature (sulfonamide and amide) and commercial availability make it a convenient intermediate for parallel synthesis of focused libraries. Researchers can exploit the morpholinosulfonyl group as a handle for late‑stage functionalization or as a solubility tag while varying the phenoxyphenyl amine component to systematically map SAR.

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.